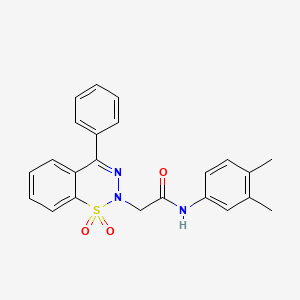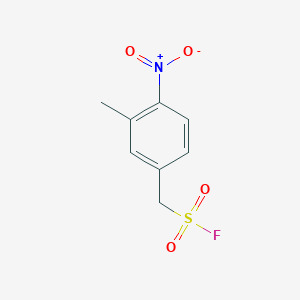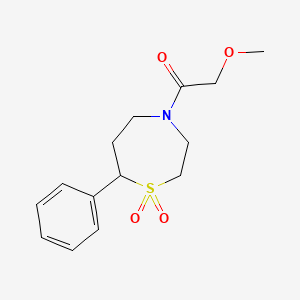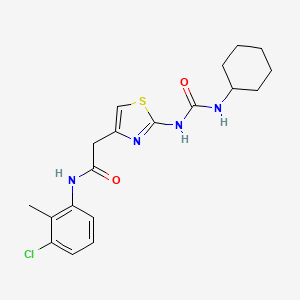
Ethyl 2-(2-oxo-1,3-thiazolidin-3-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2-oxo-1,3-thiazolidin-3-yl)acetate is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its diverse biological and chemical properties. The presence of the thiazolidine ring enhances its pharmacological potential, making it a valuable scaffold in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-oxo-1,3-thiazolidin-3-yl)acetate can be synthesized through various methods. One common approach involves the cyclization of ethyl 2-bromoacetate with thiourea under basic conditions to form the thiazolidine ring. The reaction typically proceeds as follows:
Reactants: Ethyl 2-bromoacetate and thiourea.
Conditions: Basic medium, often using sodium hydroxide or potassium carbonate.
Procedure: The reactants are mixed in a suitable solvent, such as ethanol or water, and heated to promote cyclization.
Industrial Production Methods
In an industrial setting, the synthesis of ethyl 2-(2-oxo-1,3-thiazolan-3-yl)acetate may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments ensures high efficiency and scalability.
化学反应分析
Types of Reactions
Ethyl 2-(2-oxo-1,3-thiazolidin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidine derivatives.
科学研究应用
Ethyl 2-(2-oxo-1,3-thiazolidin-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of ethyl 2-(2-oxo-1,3-thiazolan-3-yl)acetate involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes or bind to receptors, altering cellular pathways and exerting its biological effects.
相似化合物的比较
Ethyl 2-(2-oxo-1,3-thiazolidin-3-yl)acetate can be compared with other thiazolidine derivatives:
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-carboxylic acid: Used in the synthesis of peptides and proteins.
Thiazolidine-2-thione: Investigated for its antimicrobial activity.
The uniqueness of ethyl 2-(2-oxo-1,3-thiazolan-3-yl)acetate lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound in various fields of research.
属性
IUPAC Name |
ethyl 2-(2-oxo-1,3-thiazolidin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3S/c1-2-11-6(9)5-8-3-4-12-7(8)10/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPOOOAMAMBATB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCSC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![9-(3-chloro-4-methylphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2732413.png)


![2-[(4-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2732418.png)
![2-fluoro-N-{3-[1-(methylsulfanyl)ethyl]phenyl}pyridine-4-carboxamide](/img/structure/B2732420.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2732421.png)

![N-[[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-chloroacetamide](/img/structure/B2732424.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)methanesulfonamide](/img/structure/B2732428.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2732429.png)
![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/new.no-structure.jpg)


![N-(3,5-dimethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2732433.png)
